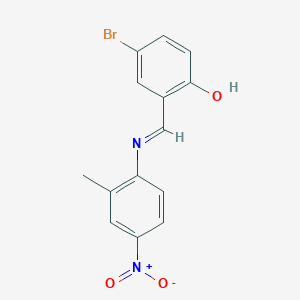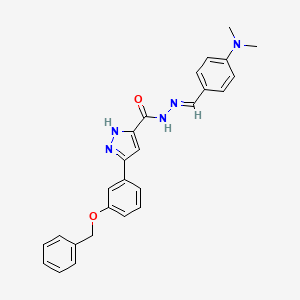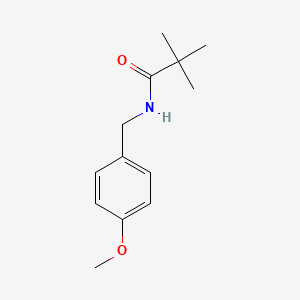
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, a nitro group, and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline.
Condensation Reaction: The aldehyde group of 4-bromo-2-hydroxybenzaldehyde reacts with the amine group of 2-methyl-4-nitroaniline under acidic or basic conditions to form the imine linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-((2-methyl-4-amino-phenylimino)-methyl)-phenol: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Structural Features:
Biological Activity: The combination of these functional groups may enhance its biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H11BrN2O3 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
4-bromo-2-[(2-methyl-4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-12(17(19)20)3-4-13(9)16-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
InChI-Schlüssel |
DFRQKHVTDLUODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)


![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)


![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)

![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)

![ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15081237.png)
